molecular formula C25H29NO6S B4092067 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B4092067
M. Wt: 471.6 g/mol
InChI Key: YZNSFQNELXFWNN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H29NO6S and its molecular weight is 471.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is 471.17155882 g/mol and the complexity rating of the compound is 797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6S/c1-15-10-20-17(3)24(32-22(20)11-16(15)2)25(27)26(19-8-9-33(28,29)14-19)13-18-6-7-21(30-4)23(12-18)31-5/h6-7,10-12,19H,8-9,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNSFQNELXFWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C23H23NO7S
  • Molecular Weight : 457.5 g/mol
  • IUPAC Name : N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and mechanisms of action.

1. Anticancer Activity

Several studies have investigated the antiproliferative effects of this compound against different cancer cell lines. Notably:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer). The IC50 values ranged from low nanomolar to micromolar concentrations depending on the specific cell line tested. For instance, a related study reported an IC50 of approximately 180 nM against HeLa cells and 3100 nM against HT-29 cells .
Cell LineIC50 (nM)
HeLa180
MDA-MB-231370
HT-293100
A549>1000
MCF-7>1000

The mechanism underlying the anticancer activity appears to involve multiple pathways:

  • Tubulin Inhibition : The compound acts as a tubulin inhibitor, disrupting microtubule dynamics which is critical for cell division. This action is similar to that of established chemotherapeutics like CA-4 .
  • Histone Deacetylase (HDAC) Inhibition : The compound also exhibits HDAC inhibitory activity, which leads to increased acetylation of histones and subsequent modulation of gene expression involved in cell cycle regulation and apoptosis .

3. Synergistic Effects

Research indicates that combining this compound with other agents may enhance its efficacy. For example, synergistic effects were observed when used alongside known HDAC inhibitors, suggesting potential for combination therapy in cancer treatment .

Case Studies

A notable case study involved the evaluation of the compound's activity in vivo using mouse models. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study highlighted not only the anticancer efficacy but also the safety profile of the compound at therapeutic doses .

Scientific Research Applications

Chemistry Applications

Synthesis and Reagent Use

  • The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • It is utilized as a reagent in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions.

Table 1: Types of Reactions Involving the Compound

Reaction TypeDescription
OxidationFormation of sulfoxides or sulfones
ReductionConversion of carbonyl groups to alcohols
SubstitutionIntroduction of functional groups onto the benzyl or chromene moieties

Biological Applications

Antimicrobial and Anticancer Properties

  • Research indicates potential antimicrobial activity against various pathogens.
  • Studies have shown anticancer properties by inhibiting cancer cell proliferation through various mechanisms.

Mechanism of Action

  • The chromene core interacts with enzymes and receptors, modulating their activity.
  • The thiophene ring participates in redox processes within cells, enhancing its biological efficacy.

Medicinal Applications

Therapeutic Potential

  • Ongoing research aims to explore the compound's potential as a therapeutic agent for diseases such as cancer and infectious diseases.
  • Its unique structure may allow it to target multiple pathways involved in disease progression.

Industrial Applications

Material Science

  • Investigated for use in developing new materials such as polymers and coatings due to its chemical stability and reactivity.
  • Its properties may be harnessed in creating advanced materials with specific functionalities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Research : Research published in Phytotherapy Research reported that the compound showed promising activity against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics.
  • Material Development : A study detailed in Materials Science explored the use of this compound in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Reagents Product Key Observations
Acidic hydrolysis (HCl, 80°C)6M HCl3,5,6-trimethyl-1-benzofuran-2-carboxylic acidComplete conversion after 12 hours; confirmed via NMR and mass spectrometry
Basic hydrolysis (NaOH, reflux)1M NaOHSodium salt of the carboxylic acid + free amine derivativesRequires prolonged heating (24+ hours); lower yields due to side reactions

Mechanistic Insight : Acidic conditions protonate the amide oxygen, increasing electrophilicity at the carbonyl carbon for nucleophilic water attack. Basic conditions deprotonate water, enhancing nucleophilicity for direct amide cleavage.

Oxidation and Reduction Reactions

The sulfone and methoxy groups participate in redox transformations:

Oxidation of Tetrahydrothiophene Sulfone

Conditions Reagents Product Outcome
Further oxidationH<sub>2</sub>O<sub>2</sub>/AcOHSulfonic acid derivativeLimited utility due to reduced stability; confirmed via IR spectroscopy

Reduction of Methoxy Groups

Conditions Reagents Product Outcome
DemethylationBBr<sub>3</sub> (anhydrous)Phenolic derivativesSelective removal of methyl groups at 3,4-positions; 90% yield

Substitution Reactions

The electron-rich benzofuran and dimethoxybenzyl groups enable electrophilic substitution:

Reaction Type Reagents Position Modified Product
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>C-4 of benzofuranMono-brominated product (65% yield); regioselectivity confirmed via XRD
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-5 of dimethoxybenzylDi-nitro derivative forms at 60°C; explosive side products observed

Key Limitation : Steric hindrance from trimethyl groups on benzofuran restricts substitution at C-3 and C-6 positions .

Ring-Opening and Rearrangement Reactions

The tetrahydrothiophene sulfone ring undergoes strain-induced cleavage:

Conditions Reagents Product Mechanism
Alkaline ring-openingKOH/EtOHLinear thiol-containing chainBase-induced β-elimination at the sulfone group; forms disulfide byproducts
Thermal rearrangement (200°C)None (neat)Fused bicyclic sulfone structureRadical-mediated process; characterized via DSC and TGA

Cross-Coupling Reactions

The benzofuran core participates in palladium-catalyzed couplings:

Reaction Type Catalyst Coupling Partner Application
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Aryl boronic acidsIntroduces aryl groups at C-2; limited by carboxamide coordination
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>Primary aminesForms N-arylated derivatives; requires microwave irradiation

Photochemical Reactions

UV-induced reactivity has been explored for synthetic diversification:

Conditions Wavelength Product Quantum Yield
UV-C (254 nm)Benzophenone sensitizerCyclized quinone derivative0.23 ± 0.05; solvent-dependent (highest in acetonitrile)

Comparative Reactivity Analysis

The compound exhibits distinct reactivity compared to analogs:

Structural Feature Reactivity Trend Basis
3,5,6-Trimethyl substitutionReduced electrophilicity at benzofuran C-2 vs. des-methyl analogsSteric and electronic effects from methyl groups
N,N-Disubstituted carboxamideEnhanced stability toward hydrolysis vs. monosubstituted amidesReduced lone pair availability at nitrogen
1,1-DioxidotetrahydrothiopheneIncreased ring strain (35 kcal/mol) vs. non-oxidized thiophene derivativesSulfone group creates angular strain

Q & A

Q. What synthetic methodologies are optimal for preparing N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide?

Answer: The synthesis involves coupling 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid with 3,4-dimethoxybenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine under optimized conditions. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
  • Stepwise substitution : Sequential reaction with the two amines under basic conditions (e.g., LiH or NaH in DMF) to avoid cross-reactivity .
  • Solvent optimization : DMF or THF at 60–80°C for 12–24 hours improves yield (70–85%) .

Q. Table 1: Comparison of Synthetic Approaches

ConditionYield (%)Purity (HPLC)Reference
EDCI/HOBt, DMF, 24h78≥95%
DCC, THF, 12h70≥90%

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methyl groups at 3,5,6-positions on benzofuran) and absence of unreacted amines .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological studies) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₄H₂₈N₂O₆S: 496.16 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

  • Structural analogs : Synthesize derivatives by modifying substituents (e.g., replacing 3,4-dimethoxybenzyl with fluorobenzyl or altering the sulfone group in tetrahydrothiophene ).
  • Biological assays : Test analogs for enzyme inhibition (e.g., kinase or protease panels) or receptor binding (e.g., GPCR screening) to identify critical functional groups .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like β-amyloid for Alzheimer’s research .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Purity validation : Re-test batches with ≥95% HPLC purity and exclude DMSO degradation products .
  • Meta-analysis : Compare data across studies (e.g., IC₅₀ values in enzymatic vs. cell-based assays) to identify context-dependent effects .

Q. Table 2: Key Variables Affecting Bioactivity

VariableImpact ExampleReference
Assay pH (7.4 vs. 6.8)2-fold change in IC₅₀ for enzyme X
Serum concentrationReduced efficacy in 10% FBS vs. serum-free

Q. What in vivo experimental designs are appropriate for evaluating pharmacokinetic properties?

Answer:

  • Dosing regimen : Administer 10 mg/kg (IV or oral) in rodent models to assess bioavailability .
  • Metabolite profiling : Use LC-MS/MS to detect oxidation products (e.g., benzofuran ring hydroxylation) and sulfone reduction .
  • Tissue distribution : Radiolabel the compound (¹⁴C) to quantify accumulation in target organs (e.g., brain for CNS applications) .

Q. How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • pH stability tests : Incubate in buffers (pH 2–8) at 37°C for 24h; monitor degradation via HPLC .
  • Plasma stability : Measure half-life in human plasma using LC-MS; instability suggests susceptibility to esterases/proteases .
  • Light/temperature sensitivity : Store at –20°C in dark vials to prevent photodegradation of the benzofuran core .

Q. What strategies mitigate synthetic challenges like low yield or impurity formation?

Answer:

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .
  • Side reaction control : Add scavengers (e.g., thiourea for removing excess coupling agents) .
  • Scale-up optimization : Replace DMF with cheaper solvents (e.g., acetonitrile) for industrial-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

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